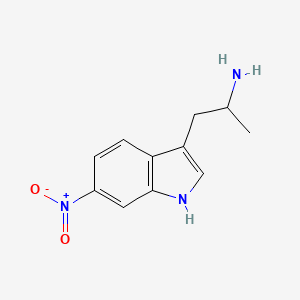![molecular formula C11H18O4 B13227660 Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13227660.png)
Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(propan-2-YL)-1,5-dioxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with a ketone in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include:
- Temperature: Typically between 50-100°C
- Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM)
- Catalyst: Acid catalysts such as p-toluenesulfonic acid (PTSA) or sulfuric acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Halogens in the presence of light or heat, nucleophiles in polar solvents
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated compounds or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.6]octane-2-carboxylate
Comparison: Methyl 2-(propan-2-YL)-1,5-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H18O4 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
methyl 2-propan-2-yl-1,7-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-8(2)11(9(12)13-3)10(15-11)5-4-6-14-7-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
FVEYMWQOKVFLOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C2(O1)CCCOC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


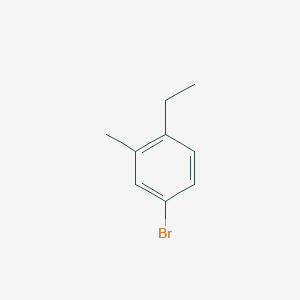
![3-(2-Bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid](/img/structure/B13227591.png)
![5-[5-(Chloromethyl)furan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B13227594.png)
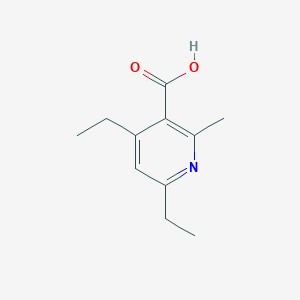
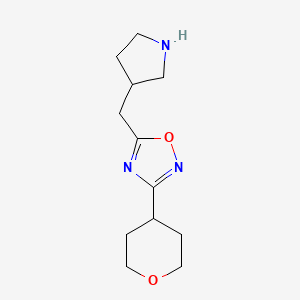

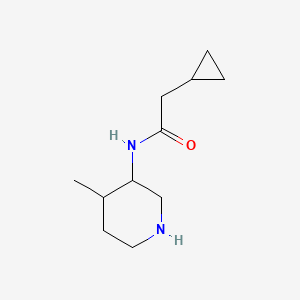
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane-3,5-dione](/img/structure/B13227612.png)
![N-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-amine](/img/structure/B13227627.png)
